Surfactin

Description

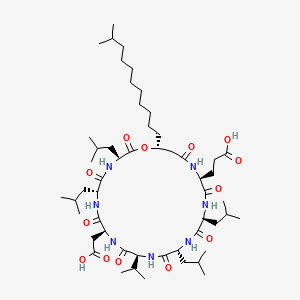

Structure

2D Structure

Properties

IUPAC Name |

3-[(3S,6R,9S,12S,15R,18S,21S,25R)-9-(carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(10-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H93N7O13/c1-30(2)20-18-16-14-13-15-17-19-21-36-28-43(61)54-37(22-23-44(62)63)47(66)55-38(24-31(3)4)48(67)57-40(26-33(7)8)51(70)60-46(35(11)12)52(71)58-41(29-45(64)65)50(69)56-39(25-32(5)6)49(68)59-42(27-34(9)10)53(72)73-36/h30-42,46H,13-29H2,1-12H3,(H,54,61)(H,55,66)(H,56,69)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,62,63)(H,64,65)/t36-,37+,38+,39-,40-,41+,42+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGWOFRZMQRKHT-WGVNQGGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CC(C)C)CC(C)C)CC(=O)O)C(C)C)CC(C)C)CC(C)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H93N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893274 | |

| Record name | Surfactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24730-31-2 | |

| Record name | Surfactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclo(L-α-aspartyl-D-leucyl-L-leucyl-3-hydroxy-13-methyltetradecanoyl-L-α-glutamyl-L-leucyl-D-leucyl-L-valyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Molecular Architecture of Surfactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Surfactin, a potent cyclic lipopeptide biosurfactant produced by various strains of Bacillus subtilis, has garnered significant attention in the scientific community for its wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. Its unique amphiphilic structure, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, is key to its remarkable surface activity and therapeutic potential. This technical guide provides an in-depth exploration of the chemical structure of this compound, detailing its constituent components, isoforms, and the experimental protocols used for its elucidation.

Core Chemical Structure

This compound is characterized by a heptapeptide sequence cyclized via a lactone bond with a β-hydroxy fatty acid.[1] The peptide moiety typically consists of seven amino acids in the sequence L-Glu-L-Leu-D-Leu-L-Val-L-Asp-D-Leu-L-Leu.[1] The presence of both D- and L-amino acids is a hallmark of non-ribosomal peptide synthesis. The cyclic structure is formed by an ester linkage between the carboxyl group of the C-terminal L-Leucine and the hydroxyl group of the fatty acid.[1]

The two acidic residues, glutamic acid (Glu) at position 1 and aspartic acid (Asp) at position 5, confer a net negative charge to the molecule at neutral pH and constitute the hydrophilic head.[1] The remaining hydrophobic amino acids, along with the fatty acid chain, form the lipophilic tail, giving this compound its amphiphilic nature.[1]

The Heptapeptide Ring

The core peptide sequence is generally conserved, though variations can occur, leading to different this compound isoforms. The sequence is assembled by a large multienzyme complex known as non-ribosomal peptide synthetase (NRPS).

The β-Hydroxy Fatty Acid Chain

The fatty acid component of this compound is a β-hydroxy fatty acid that typically ranges in length from 13 to 16 carbon atoms.[1] This aliphatic chain can exhibit structural diversity in the form of different branching patterns, including iso, anteiso, and normal (n) configurations. The length and branching of this fatty acid tail significantly influence the physicochemical properties of the this compound molecule, such as its surface tension reduction capability and critical micelle concentration (CMC).

Quantitative Structural Data

| Property | Value | Isoform Example(s) | Reference(s) |

| Molecular Formula | C₅₃H₉₃N₇O₁₃ | This compound with C15 fatty acid | [1] |

| C₅₂H₉₁N₇O₁₃ | This compound with C14 fatty acid | [2] | |

| C₅₁H₈₉N₇O₁₃ | This compound with C13 fatty acid | ||

| Molecular Weight | ~1036 g/mol | This compound with C15 fatty acid | [1] |

| ~1022 g/mol | This compound with C14 fatty acid | [2] | |

| ~1008 g/mol | This compound with C13 fatty acid | [2] | |

| Fatty Acid Chain Length | 13 - 16 carbons | C13, C14, C15, C16 isoforms | [1] |

| Amino Acid Sequence | Glu-Leu-D-Leu-Val-Asp-D-Leu-Leu | Standard this compound | [1] |

| Variations in amino acids at positions 2, 4, and 7 can occur | e.g., [Val⁷]this compound, [Ile⁷]this compound |

Experimental Protocols for Structural Elucidation

The determination of this compound's intricate structure relies on a combination of chromatographic separation and spectroscopic analysis. Below are detailed methodologies for key experiments.

Extraction and Purification of this compound

A common initial step for isolating this compound from bacterial culture is acid precipitation.

-

Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

-

Acid Precipitation: Collect the cell-free supernatant and adjust the pH to 2.0 using concentrated hydrochloric acid (HCl). This protonates the acidic residues of this compound, reducing its solubility in water.

-

Incubation: Allow the acidified supernatant to stand overnight at 4°C to facilitate the precipitation of this compound.

-

Collection of Crude this compound: Centrifuge the mixture to collect the crude this compound precipitate.

-

Solvent Extraction: The crude precipitate can be further purified by solvent extraction. Dissolve the precipitate in an appropriate organic solvent such as methanol or ethyl acetate, followed by evaporation of the solvent to obtain a more purified this compound sample.

Amino Acid Analysis via Acid Hydrolysis and GC-MS

This protocol is used to determine the amino acid composition of the peptide ring.

-

Acid Hydrolysis: Place a known amount of purified this compound (e.g., 500 µg) in a hydrolysis tube. Add 6 M HCl and seal the tube under vacuum. Heat the sample at 90-110°C for 20-24 hours to break the peptide bonds.[3]

-

Drying: After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

-

Derivatization: To make the amino acids volatile for gas chromatography, they must be derivatized. A common method is silylation. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 20 minutes.[3]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: Use a non-polar column suitable for amino acid analysis.

-

Temperature Program: Start with an initial temperature of around 100°C, then ramp up to approximately 250°C.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the amino acids by comparing their retention times and mass spectra to those of known amino acid standards that have been subjected to the same hydrolysis and derivatization process.

Analysis of Isoforms by HPLC-MS/MS

This technique is crucial for separating and identifying different this compound isoforms based on variations in their fatty acid chain and amino acid sequence.

-

Sample Preparation: Dissolve the purified this compound sample in a suitable solvent, such as a mixture of methanol and water.

-

HPLC Separation:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution using two solvents: Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).

-

Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute the different this compound isoforms based on their hydrophobicity. A typical gradient might run from 50% to 100% Solvent B over 15-20 minutes.[4]

-

Flow Rate: A standard flow rate is 1 mL/min.[4]

-

-

Mass Spectrometry (MS/MS) Analysis:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Full Scan (MS1): Acquire full scan mass spectra to identify the molecular ions ([M+H]⁺) of the different this compound isoforms.

-

Tandem MS (MS/MS): Select the precursor ions identified in the full scan for fragmentation. The fragmentation patterns will provide information about the amino acid sequence and the structure of the fatty acid chain. Characteristic fragment ions can confirm the identity of the amino acids and their sequence.[5]

-

-

Data Analysis: Analyze the mass spectra to determine the molecular weights of the parent ions and the fragmentation patterns. Compare these with known data for this compound isoforms to identify the specific structures present in the sample.

Structural Confirmation by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of this compound in solution.

-

Sample Preparation: Dissolve a highly purified this compound sample in a deuterated solvent, such as DMSO-d₆.

-

NMR Experiments: Acquire a suite of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is used to map out the spin systems of the individual amino acid residues.

-

¹H-¹H TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is very useful for identifying the complete set of protons for each amino acid.

-

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space (typically < 5 Å), providing crucial information for determining the three-dimensional folding of the peptide backbone and the orientation of the side chains.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbon-13 nuclei, aiding in the assignment of carbon resonances.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for linking the different amino acid residues together and confirming the overall sequence.[6][7]

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Use the combination of COSY, TOCSY, HSQC, and HMBC spectra to assign all the proton and carbon resonances to specific atoms in the this compound molecule.

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints between protons.

-

Structure Calculation: Use molecular modeling software to calculate a three-dimensional structure of this compound that is consistent with the experimentally determined distance restraints.

-

Biosynthesis and Mode of Action Visualized

The biosynthesis of this compound is a complex process mediated by the non-ribosomal peptide synthetase (NRPS) multienzyme complex. The following diagram illustrates the modular nature of this enzymatic assembly line.

Caption: Non-ribosomal peptide synthesis of this compound.

This in-depth guide provides a comprehensive overview of the chemical structure of this compound, empowering researchers and drug development professionals with the foundational knowledge necessary for further investigation and application of this versatile biosurfactant. The detailed experimental protocols serve as a starting point for the isolation and characterization of this compound and its various isoforms.

References

- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and ultra‐high‐performance liquid chromatography coupled with high‐resolution mass spectrometry characterization of biosurfactants, including a new this compound, isolated from oil‐contaminated environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Complete assignments of (1)H and (13)C NMR spectral data of nine this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Surfactin: A Technical Guide

An in-depth exploration of the discovery, history, physicochemical properties, and biosynthetic regulation of a powerful microbial biosurfactant.

Introduction

Surfactin, a potent cyclic lipopeptide biosurfactant, stands as a testament to the vast and often untapped potential of microbial secondary metabolites. Since its discovery, it has garnered significant attention from the scientific community due to its exceptional surface activity and diverse biological properties. This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and drug development professionals. We delve into its historical discovery, detail its physicochemical characteristics with quantitative data, present experimental protocols for its study, and illustrate the intricate signaling pathways governing its production.

Discovery and History

The journey of this compound began in 1968 when Japanese scientists Arima, Kakinuma, and Tamura first isolated it from the culture broth of Bacillus subtilis.[1][2] Their initial investigations revealed its remarkable ability to reduce the surface tension of water and inhibit the formation of fibrin clots.[3][4] The name "this compound" itself is a nod to its powerful surfactant properties. Subsequent research elucidated its chemical structure as a cyclic lipopeptide, consisting of a heptapeptide ring linked to a β-hydroxy fatty acid chain.[1][2][5] This amphiphilic nature, with both hydrophilic and hydrophobic moieties, is the key to its potent surface activity.[1][5]

Initially recognized for its surfactant and anticoagulant activities, the spectrum of this compound's biological effects has expanded considerably over the decades. Researchers have since uncovered its potent antibacterial, antiviral, antifungal, antitumor, and antimycoplasma activities.[1][3][4][5] This broad range of bioactivities has propelled this compound into the spotlight for potential applications in medicine, agriculture, and environmental remediation.[4][6]

Physicochemical Properties of this compound

This compound is renowned for its exceptional ability to lower surface tension at very low concentrations.[7] This efficiency is quantified by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in solution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Surface Tension Reduction | Reduces water surface tension from 72 mN/m to ~27 mN/m | At a concentration of 20 µM | [1][4] |

| Critical Micelle Concentration (CMC) | 20 µM | [6][8] | |

| 0.036 g/L | |||

| 125 mg/L | Produced by Bacillus halotolerans | ||

| 0.58 mg/mL | Produced by Bacillus subtilis SNW3 | [9] | |

| Molecular Weight | ~1036.3 g/mol | [10] |

Production of this compound

A variety of Bacillus species are known to produce this compound, with Bacillus subtilis being the most extensively studied.[1] The yield of this compound can vary significantly depending on the bacterial strain, fermentation conditions, and medium composition.

Table 2: this compound Production by Various Bacillus subtilis Strains

| Strain | Medium | This compound Yield | Reference(s) |

| B. subtilis YPS-32 | Modified Landy medium | 1.82 g/L (shake flask), 2.39 g/L (5 L fermenter) | [2][5] |

| B. subtilis DSM10T | Enhanced Cooper medium | 1.1 g/L (shake flask) | |

| B. subtilis 168 (engineered) | Fed-batch fermentation | 3.89 g/L | [11] |

| B. subtilis JABs24 | Aerobic conditions | 1147.03 mg/L | [12] |

| B. subtilis (pHT43-comXphrC) | Synthetic wastewater | ~140.2 mg/L | |

| Bacillus nealsonii S2MT | Optimized medium | 1300 mg/L | [13] |

Experimental Protocols

Fermentation for this compound Production

A common method for producing this compound involves submerged fermentation of a Bacillus subtilis strain.

Medium Composition (Modified Landy Medium): [2][5]

-

Molasses: 20 g/L

-

Glutamic acid: 15 g/L

-

Soybean meal: 4.5 g/L

-

KCl: 0.375 g/L

-

K₂HPO₄: 0.5 g/L

-

Fe₂(SO₄)₃: 1.725 mg/L

-

MgSO₄: 0.4 g/L

-

Inoculate the sterile medium with a 2% (v/v) seed culture of B. subtilis.

-

Incubate at approximately 42.9 °C with agitation (e.g., 220 rpm in a shake flask or controlled agitation in a fermenter).

-

Maintain the pH at around 5.0.

-

Ferment for approximately 42.8 hours.

Extraction and Purification of this compound

A widely used method for recovering this compound from the fermentation broth is acid precipitation.

Protocol:

-

Centrifuge the fermentation broth to remove bacterial cells.

-

Adjust the pH of the cell-free supernatant to 2.0 using concentrated HCl.

-

Store the acidified supernatant at 4°C overnight to allow for the precipitation of this compound.

-

Centrifuge the mixture to collect the crude this compound precipitate.

-

Wash the precipitate with acidified water (pH 2.0).

-

Dissolve the crude this compound in an alkaline solution (e.g., pH 8.0) and then lyophilize to obtain a purified powder.

For higher purity, the crude extract can be further subjected to chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).[14]

Characterization of this compound

TLC is a rapid method for the initial identification of this compound.

-

Spot the extracted sample and a this compound standard onto a silica gel 60 plate.

-

Develop the plate in a solvent system of chloroform:methanol:water (65:15:2, v/v/v).

-

Visualize the spots by spraying with specific reagents. For lipopeptides like this compound, a 0.2% ninhydrin solution in ethanol can be used, which typically yields red-pinkish spots.[13] The retention factor (Rf) value is then compared to the standard.

HPLC is employed for the quantification and purification of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of acetonitrile, water, and trifluoroacetic acid (e.g., 85:15:0.1, v/v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detector at 205 nm.

-

The concentration of this compound is determined by comparing the peak area to a standard curve.

MS is a powerful tool for the structural characterization and identification of different this compound isoforms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are commonly used.[3] LC-MS/MS can provide detailed fragmentation patterns, allowing for the sequencing of the peptide ring and identification of the fatty acid chain length.[3]

Biosynthesis and its Regulation

The biosynthesis of this compound in Bacillus subtilis is a complex process that does not occur on ribosomes. Instead, it is synthesized by a large multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS), which is encoded by the srfA operon.[7][18] The activation of this synthetase requires a post-translational modification by a phosphopantetheinyl transferase, encoded by the sfp gene.[11]

The expression of the srfA operon is tightly regulated by a cell-density-dependent mechanism known as quorum sensing.[7][19]

Signaling Pathway for this compound Biosynthesis

The primary quorum-sensing system controlling this compound production is the ComQXPA system.

References

- 1. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of this compound | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analyses of the isoforms of this compound produced by Bacillus subtilis HSO 121 using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A sensitive method for simultaneous quantitative determination of this compound and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of this compound synthesis in a genome reduced Bacillus subtilis strain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production and characterization of this compound-like biosurfactant produced by novel strain Bacillus nealsonii S2MT and it's potential for oil contaminated soil remediation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation and analysis of this compound using high-performance liquid chromatography [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. nottingham.ac.uk [nottingham.ac.uk]

- 19. This compound: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Surfactin in Bacillus subtilis Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, is a powerful biosurfactant with a remarkably diverse range of functions that extend far beyond reducing surface tension. This technical guide provides an in-depth exploration of the critical roles this compound plays in the physiology of B. subtilis, including its involvement in biofilm formation, swarming motility, competence development, and intercellular signaling. We delve into the molecular mechanisms governing this compound biosynthesis and its regulation, with a particular focus on the ComQXPA quorum-sensing system. This guide also offers detailed experimental protocols for key assays and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex biological processes.

Introduction

Bacillus subtilis, a Gram-positive, soil-dwelling bacterium, is a model organism for studying cellular differentiation, biofilm formation, and the production of a vast arsenal of secondary metabolites. Among these metabolites, this compound stands out for its potent surfactant properties and its profound impact on the lifestyle and behavior of B. subtilis.[1][2] Structurally, this compound consists of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, a composition that endows it with its amphiphilic nature.[2] Beyond its utility in various industrial and biomedical applications, this compound is a key player in the intricate social life of B. subtilis, acting as a signaling molecule that influences population-level behaviors.[3] This guide aims to provide a comprehensive technical overview of the physiological roles of this compound, the genetic and regulatory networks that control its production, and the experimental methodologies used to study its effects.

Biosynthesis and Regulation of this compound Production

The synthesis of this compound is a complex process orchestrated by a large multienzyme complex encoded by the srfA operon. This non-ribosomal peptide synthetase (NRPS) complex assembles the peptide backbone of this compound. The regulation of the srfA operon is tightly controlled by a sophisticated quorum-sensing system, ensuring that this compound is produced in a cell-density-dependent manner.

The ComQXPA Quorum-Sensing System

The primary regulatory pathway governing this compound production is the ComQXPA quorum-sensing system.[3] This system allows individual B. subtilis cells to monitor their population density and coordinate gene expression accordingly.

The key components of this system are:

-

ComX: A precursor peptide that is processed and secreted as a mature pheromone.

-

ComQ: A membrane-bound protein responsible for the processing and export of ComX.

-

ComP: A histidine kinase receptor that binds to the extracellular ComX pheromone.

-

ComA: A response regulator that is phosphorylated by ComP.

At high cell densities, the concentration of the ComX pheromone in the extracellular environment increases, leading to its binding to ComP. This binding event triggers the autophosphorylation of ComP, which then transfers the phosphate group to ComA. Phosphorylated ComA (ComA-P) is a transcriptional activator that binds to the promoter of the srfA operon, thereby initiating the transcription of the genes required for this compound synthesis.

Physiological Roles of this compound

This compound's influence on B. subtilis physiology is extensive, impacting key behaviors that are crucial for survival and colonization in diverse environments.

Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix. The role of this compound in B. subtilis biofilm formation is complex and appears to be context-dependent. Some studies suggest that this compound is not essential for robust biofilm formation under certain laboratory conditions.[4] However, other research indicates that this compound can act as a signaling molecule that triggers biofilm formation. It is proposed that this compound creates pores in the cell membrane, leading to potassium leakage. This leakage is sensed by the KinC kinase, which in turn phosphorylates the master regulator Spo0A, a key transcription factor for biofilm matrix gene expression.[4][5] A deficiency in this compound production has been shown to lead to a reduction in the production of exopolysaccharide (EPS) and the TasA protein, two major components of the biofilm matrix.[5]

Swarming Motility

Swarming is a collective, flagella-driven movement of bacteria over a surface. This compound is essential for the swarming motility of B. subtilis.[6] By reducing the surface tension of the liquid film on the substrate, this compound allows the bacterial population to spread rapidly across the surface.[6] Strains deficient in this compound production are typically non-motile on solid surfaces.[7] The concentration of this compound has been observed to form a gradient within a swarming colony, with the highest concentrations found in the central, initial inoculation site.[8]

Competence Development

Natural competence is the ability of a bacterium to take up and integrate exogenous DNA from its environment. The development of competence in B. subtilis is a transient state adopted by a subpopulation of cells. While this compound itself does not directly regulate competence, its production is genetically linked to it. The srfA operon, which directs this compound synthesis, also contains a small open reading frame called comS.[2] The ComS protein is crucial for the stabilization of ComK, the master regulator of competence gene expression.[2] Therefore, conditions that induce this compound production also promote the development of competence.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the physiological effects of this compound.

| Parameter | Condition | Observation | Reference |

| Pellicle Formation | Wild-type vs. ΔsrfA mutant | ΔsrfA mutant showed a ~10-hour delay in pellicle formation. | [9] |

| Swarming Motility | Wild-type vs. srfA mutant | srfA mutant is non-motile. | [7] |

| Swarming Motility | srfA mutant + exogenous this compound | Swarming motility is rescued in a concentration-dependent manner. | [5] |

| This compound Concentration in Swarm | Center of swarm colony | ~400 pmol/mL | [8] |

| This compound Concentration in Swarm | Tip of swarm dendrites | ~2 pmol/mL | [8] |

Table 1: Effect of this compound on Biofilm Formation and Motility

| Parameter | This compound Concentration | Effect on B. subtilis Growth (OD600) | Reference |

| Growth Inhibition | 10 g/L | OD600 of 5.6 (59% reduction in growth rate) | [10] |

| Growth Inhibition | 30 g/L | OD600 of 3.7 | [10] |

| Growth Inhibition | 50 g/L | OD600 of 2.4 | [10] |

| Growth Inhibition | 70 g/L | OD600 of 1.5 | [10] |

Table 2: Effect of Exogenous this compound on B. subtilis Growth

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in B. subtilis.

This compound Extraction and Quantification

This protocol describes the extraction of this compound from a B. subtilis culture broth followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

B. subtilis culture grown in a suitable medium (e.g., Landy medium)

-

6 M HCl

-

Methanol

-

Ethyl acetate

-

Centrifuge and tubes

-

Rotary evaporator

-

HPLC system with a C18 column

-

This compound standard (for calibration curve)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Cell Removal: Centrifuge the B. subtilis culture at 8,000-10,000 x g for 15-20 minutes to pellet the cells. Collect the cell-free supernatant.

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6 M HCl. Incubate at 4°C overnight to allow the this compound to precipitate.

-

Collection of Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes. Discard the supernatant and collect the crude this compound precipitate.

-

Solvent Extraction: Resuspend the precipitate in a small volume of methanol or extract with an equal volume of ethyl acetate.[1][11] Vortex thoroughly and centrifuge to remove any insoluble material.

-

Solvent Evaporation: Transfer the solvent phase to a new tube and evaporate the solvent using a rotary evaporator.

-

Sample Preparation for HPLC: Dissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm filter before injecting it into the HPLC.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) and water (containing 0.1% TFA). A typical gradient might be from 60% to 93% acetonitrile over 9 minutes.[3]

-

Detection: UV detector at 210 nm.

-

Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies biofilm formation by staining the adherent biomass with crystal violet.

Materials:

-

B. subtilis wild-type and mutant strains

-

Biofilm-inducing medium (e.g., MSgg)

-

96-well microtiter plate (polystyrene, flat-bottomed)

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Plate reader (absorbance at 570-595 nm)

Procedure:

-

Inoculation: Grow overnight cultures of B. subtilis strains in a suitable liquid medium. Dilute the cultures 1:100 in fresh biofilm-inducing medium.

-

Incubation: Add 100-200 µL of the diluted cultures to the wells of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate under static conditions at 30°C or 37°C for 24-48 hours.

-

Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with sterile distilled water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate and measure the absorbance at 570-595 nm using a plate reader.

Swarming Motility Assay

This assay assesses the ability of B. subtilis to swarm on a semi-solid surface.

Materials:

-

B. subtilis wild-type and mutant strains

-

Tryptone-based semi-solid agar plates (e.g., 0.7% agar)

-

Sterile toothpicks or pipette tips

-

Incubator (37°C)

Procedure:

-

Inoculation: Grow overnight cultures of B. subtilis strains in liquid medium.

-

Spotting: Carefully spot 2-5 µL of the overnight culture onto the center of a semi-solid agar plate.

-

Incubation: Incubate the plates at 37°C for 16-24 hours.

-

Observation and Measurement: Observe the plates for the presence of a swarming colony, characterized by a dendritic or spreading morphology. Measure the diameter of the swarm colony to quantify the extent of motility.

Signaling Pathways Involving this compound

Beyond its role in regulating its own synthesis, this compound acts as an extracellular signal that influences other cellular processes, most notably the activation of the master regulator Spo0A.

This compound-Mediated Spo0A Activation

As mentioned earlier, this compound can induce the phosphorylation of Spo0A, a key regulator of sporulation and biofilm formation.[12][13] The proposed mechanism involves this compound's ability to insert into the cell membrane and cause potassium leakage.[4] This change in intracellular potassium concentration is thought to be sensed by the membrane-bound histidine kinase KinC, which then autophosphorylates and initiates a phosphorelay that ultimately leads to the phosphorylation of Spo0A.[4] Phosphorylated Spo0A can then regulate the expression of genes involved in biofilm matrix production and other developmental processes.

Conclusion

This compound is a remarkable secondary metabolite of Bacillus subtilis with a profound and multifaceted impact on its physiology. Its role extends from a simple biosurfactant to a key signaling molecule that governs complex social behaviors such as biofilm formation and swarming motility, and is intricately linked to the developmental process of competence. The production of this compound is tightly regulated by the ComQXPA quorum-sensing system, highlighting the importance of cell-cell communication in coordinating its synthesis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the intricate roles of this compound and to potentially harness its properties for applications in drug development, biocontrol, and biotechnology. A deeper understanding of the signaling networks involving this compound will undoubtedly unveil new facets of bacterial communication and sociality.

References

- 1. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular genetics of this compound and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of fermentation conditions for this compound production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound production is not essential for pellicle and root-associated biofilm development of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]

- 6. Contribution of this compound and SwrA to Flagellin Expression, Swimming, and Surface Motility in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Analysis of the Development of Swarming Communities of Bacillus subtilis 168 and a Natural Wild Type: Critical Effects of this compound and the Composition of the Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In situ localisation and quantification of surfactins in a Bacillus subtilis swarming community by imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound accelerates Bacillus subtilis pellicle biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Shows Relatively Low Antimicrobial Activity against Bacillus subtilis and Other Bacterial Model Organisms in the Absence of Synergistic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound and Spo0A-Dependent Antagonism by Bacillus subtilis Strain UD1022 against Medicago sativa Phytopathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Surfactin: A Technical Review

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Surfactin, a cyclic lipopeptide produced by various strains of Bacillus subtilis, is one of the most powerful biosurfactants known. Its unique amphiphilic structure, consisting of a seven-amino-acid peptide ring linked to a β-hydroxy fatty acid chain, allows it to interact with and disrupt biological membranes. This property underpins its broad-spectrum antimicrobial activity, which encompasses Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[1][2][3] Beyond direct antimicrobial action, this compound also exhibits potent anti-biofilm capabilities and can modulate host immune responses and microbial signaling pathways. This technical guide provides an in-depth review of this compound's antimicrobial spectrum, presenting quantitative data, detailed experimental protocols for its assessment, and visualizations of its mechanisms of action to serve as a comprehensive resource for researchers in microbiology and drug development.

Antimicrobial Spectrum: Quantitative Data

This compound's efficacy varies depending on the target microorganism, the specific isoform of this compound (differing in fatty acid chain length and peptide composition), and the assay conditions. The following tables summarize its activity based on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data from various studies.

Table 1: Antibacterial Activity of this compound

| Target Bacterium | Strain | This compound Type/Source | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| General Range | Various | Not Specified | 12 - 50 | - | [1] |

| Staphylococcus aureus (MRSA) | ATCC 25923 / Clinical Isolates | Not Specified | 512 - 1024 | 1024 - 2048 | [4][5] |

| Streptococcus spp. | Clinical Strains | This compound-like lipopeptide | 2 - 10 | - | [6] |

| Propionibacterium acnes | Not Specified | Not Specified | 128 | - | [7] |

| Pseudomonas aeruginosa | DSM 3227 | Produced from brewery waste | 200,000* | - | [8] |

*Note: This value from the source (200 mg/mL) is exceptionally high and may be an outlier or reflect the purity of the extract used.

Table 2: Antifungal Activity of this compound

| Target Fungus | Strain | This compound Type/Source | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |

| Candida spp. & Filamentous Fungi | Various | This compound-like lipopeptide | 12 - 35 | - | [6] |

| Candida albicans | SC5314 | C15-Surfactin | >100 | - | [9][10] |

| Candida albicans (in synergy) | SC5314 | C15-Surfactin + Ketoconazole | 6.25 | - | [9][10] |

Table 3: Antiviral Activity of this compound

| Target Virus | Host Cell Line | Effective Concentration (µg/mL) | Effect | Reference(s) |

| Enveloped Viruses (General) | - | Not Specified | Degrades viral envelope lipids | [1] |

| PEDV, TGEV | Epithelial Cells | 15 - 50 | Suppression of proliferation | [11] |

| TGEV | ST cells | 2 | Significant reduction in viral load | [12] |

| SARS-CoV-2 | Vero E6 | 1000 | Inhibition of virus amplification | [13] |

| VSV, SFV, SHV-1 | Various | Not Specified | Inactivation, disintegration of viral structures | [14][15][16] |

Mechanism of Action

This compound's antimicrobial activity is primarily driven by its interaction with and disruption of lipid membranes. However, its effects extend to interference with cellular signaling and inhibition of microbial community behaviors like biofilm formation.

Direct Membrane Disruption

The core mechanism of this compound is its ability to insert into the phospholipid bilayers of cellular and viral membranes.[1][17] Its wedge-shaped structure creates physical disturbances, leading to several downstream effects:

-

Increased Permeability: Insertion of this compound molecules disorganizes the lipid packing, increasing membrane fluidity and permeability.[18]

-

Pore/Ion Channel Formation: this compound can aggregate within the membrane to form pores or ion channels, leading to leakage of essential ions like K+ and dissipation of the membrane potential.[1][19]

-

Membrane Solubilization: At higher concentrations, this compound acts like a detergent, completely disrupting the membrane into mixed micelles, causing cell lysis.[1]

Figure 1: Mechanism of this compound-Induced Membrane Disruption.

Inhibition of Biofilm Formation

This compound is a potent inhibitor of biofilm formation, particularly in Staphylococcus aureus. It acts by:

-

Preventing Adhesion: As a surfactant, it alters surface properties, making it difficult for bacteria to initially attach.[20]

-

Downregulating Key Genes: It significantly reduces the expression of genes like icaA and icaD, which are essential for producing the polysaccharide intercellular adhesin (PIA) that forms the biofilm matrix.[20][21]

Role as a Signaling Molecule in Bacillus subtilis

Interestingly, in the producing organism B. subtilis, this compound itself acts as an extracellular signaling molecule. By forming pores in the membranes of neighboring B. subtilis cells and causing potassium (K+) leakage, it triggers a signaling cascade.[11][14] This leakage is sensed by the membrane-bound kinase KinC, which in turn phosphorylates the master regulator Spo0A.[15] The activation of the Spo0A pathway is a critical step that induces the differentiation of the bacterial population into distinct cell types, including those that form robust biofilms.[14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound accelerates Bacillus subtilis pellicle biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiofilm assay for antimicrobial peptides combating the sulfate‐reducing bacteria Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. researchgate.net [researchgate.net]

- 10. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound production is not essential for pellicle and root-associated biofilm development of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacillus subtilis and this compound inhibit the transmissible gastroenteritis virus from entering the intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | this compound: A Quorum-Sensing Signal Molecule to Relieve CCR in Bacillus amyloliquefaciens [frontiersin.org]

- 15. fitosanitariosostenible.com [fitosanitariosostenible.com]

- 16. Antiviral and hemolytic activities of this compound isoforms and their methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. ableweb.org [ableweb.org]

- 20. researchgate.net [researchgate.net]

- 21. This compound effectively inhibits Staphylococcus aureus adhesion and biofilm formation on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Surfactin via HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the methodologies for the qualitative and quantitative analysis of surfactin, a potent cyclic lipopeptide biosurfactant, using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction to this compound Analysis

This compound, produced by various strains of Bacillus subtilis, is a mixture of cyclic lipopeptide isoforms.[1][2] These isoforms consist of a heptapeptide ring linked to a β-hydroxy fatty acid chain of varying length (typically C13-C15).[3][4] The analysis of this compound is crucial for various applications, including bioprocess optimization, quality control, and pharmacological studies. HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of this compound isoforms.[5][6]

Experimental Protocols

Sample Preparation: Extraction of this compound

A common and effective method for extracting this compound from bacterial culture is acid precipitation followed by solvent extraction.[3]

Protocol:

-

Centrifuge the bacterial culture to separate the cell-free supernatant.

-

Acidify the supernatant to a pH of 2.0 using concentrated HCl to precipitate the lipopeptides.

-

Store the acidified supernatant at 4°C overnight to allow for complete precipitation.

-

Centrifuge the mixture to collect the crude this compound precipitate.

-

Dissolve the precipitate in a suitable organic solvent, such as methanol or a mixture of acetonitrile and water (e.g., 7:3 v/v) containing 0.1% formic acid.[6][7]

-

For further purification, solid-phase extraction (SPE) with a C18 cartridge can be employed.[1]

HPLC Analysis: Separation of this compound Isoforms

Reversed-phase HPLC is the standard method for separating this compound isoforms. The separation is based on the hydrophobicity of the fatty acid side chain.

Instrumentation and Conditions:

-

Column: A C18 reversed-phase column is typically used.[1][8]

-

Mobile Phase: A gradient of acetonitrile (ACN) and water, often with an additive like formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency.[2][9]

-

Detection: UV detection at 210 nm is common for quantification.[4]

Example HPLC Gradient Program:

| Time (min) | % Acetonitrile (with 0.1% FA) | % Water (with 0.1% FA) |

| 0 | 50 | 50 |

| 2 | 80 | 20 |

| 12 | 90 | 10 |

| 14 | 100 | 0 |

| 16 | 100 | 0 |

| 18 | 50 | 50 |

| 20 | 50 | 50 |

This is an exemplary gradient and may require optimization based on the specific column and system used.

Mass Spectrometry Analysis: Identification and Quantification

Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides sensitive and specific detection of this compound isoforms. Electrospray ionization (ESI) is the most common ionization technique used.[7][10]

Instrumentation and Conditions:

-

Ionization Mode: Positive ion mode (ESI+) is typically used for the detection of protonated molecules [M+H]+ or sodium adducts [M+Na]+.[5][11]

-

Mass Analyzer: Triple quadrupole (QqQ) or Time-of-Flight (TOF) mass analyzers are commonly employed. QqQ is well-suited for targeted quantification using Multiple Reaction Monitoring (MRM), while TOF provides high-resolution mass data for accurate mass determination and identification.

-

Source Temperature: Typically set around 150°C.[11]

-

Desolvation Gas Flow: Approximately 1000 L/h at 500°C.[11]

Quantitative Data

The following tables summarize key quantitative data for the analysis of this compound isoforms.

Table 1: Molecular Weights of Common this compound Isoforms

| This compound Isoform (Fatty Acid Chain) | Molecular Weight (Da) | Observed m/z [M+H]+ | Observed m/z [M+Na]+ |

| C13-Surfactin | 1007.6 | 1008.6 | 1030.6 |

| C14-Surfactin | 1021.6 | 1022.6 | 1044.6 |

| C15-Surfactin | 1035.7 | 1036.7 | 1058.7 |

| C16-Surfactin | 1049.7 | 1050.7 | 1072.7 |

| C17-Surfactin | 1063.7 | 1064.7 | 1086.7 |

Data compiled from multiple sources.[1][9][11]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification

| Parameter | Value |

| Linear Range | 0.20 - 10.0 mg/L |

| R² | ≥ 0.9995 |

| Spiked Recoveries | 93.3 - 108.2 % |

| Relative Standard Deviation (RSD) | < 15 % |

| Precision | 4.14 - 13.30 % |

| Limit of Detection (LOD) | 0.374 mg/L |

Based on a sensitive method for simultaneous quantification of this compound and iturin.[6][7]

Visualized Workflows

The following diagrams illustrate the key experimental workflows for this compound analysis.

References

- 1. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and ultra‐high‐performance liquid chromatography coupled with high‐resolution mass spectrometry characterization of biosurfactants, including a new this compound, isolated from oil‐contaminated environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Frequency Occurrence of this compound Monomethyl Isoforms in the Ferment Broth of a Bacillus subtilis Strain Revealed by Ion Trap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive method for simultaneous quantitative determination of this compound and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. iwaponline.com [iwaponline.com]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Surfactin in Biomedical Research

Introduction

Surfactin is a potent cyclic lipopeptide biosurfactant produced by various strains of the Bacillus genus, most notably Bacillus subtilis.[1][2] Its unique amphiphilic structure, consisting of a seven-amino-acid cyclic peptide ring linked to a β-hydroxy fatty acid chain, allows it to interact with and disrupt biological membranes.[2][3] This property underpins its diverse and powerful biological activities, which have garnered significant interest in biomedical research. This compound exhibits a broad spectrum of effects, including antimicrobial, antiviral, anticancer, and immunomodulatory properties, making it a promising candidate for various therapeutic applications.[4][5]

These application notes provide an overview of this compound's key biomedical applications, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Anticancer Applications

Application Note:

This compound has demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including breast, colon, leukemia, and oral squamous cell carcinoma.[1][6][7] Its anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.[3][8]

The primary mechanism involves interaction with the cancer cell membrane, which differs in lipid composition from normal cells.[1] this compound induces an increase in intracellular Reactive Oxygen Species (ROS), leading to endoplasmic reticulum (ER) stress and a sustained increase in intracellular calcium ([Ca²⁺]i).[6][9] This cascade activates mitochondrial- and caspase-dependent apoptotic pathways.[1][10] Furthermore, this compound can cause cell cycle arrest, often at the G2/M phase, by upregulating tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[8][9] It also inhibits signaling pathways crucial for metastasis, such as NF-κB, PI3K/Akt, and ERK1/2, thereby reducing the expression of matrix metalloproteinase-9 (MMP-9).[6][11]

Quantitative Data: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 Value / Effective Concentration | Treatment Duration | Reference |

| Breast Cancer | MCF-7 | 82.6 µM | 24 h | [9] |

| Breast Cancer | MCF-7 | 27.3 µM | 48 h | [9][12] |

| Breast Cancer | MCF-7 | 14.8 µM | 72 h | [9] |

| Colon Cancer | LoVo | 26 µM | 48 h | [7] |

| Colon Cancer | HCT-15 | 77 µM | 24 h | [7] |

| Colon Cancer | HT-29 | 116 µM | 24 h | [7] |

| Leukemia | K562 | 10-20 µM | 24-48 h | [7] |

| Hepatocellular Carcinoma | Bel-7402 | 35 ± 12 μM | Not Specified | [7] |

| Oral Squamous Cell Carcinoma | SCC4 / SCC25 | ~30 µM (induces apoptosis) | 48 h | [6] |

Visualizations: Anticancer Mechanisms

Caption: this compound-induced anticancer signaling pathways.

Experimental Protocols:

Protocol 1: Cell Viability Assessment using MTT Assay This protocol is adapted from methodologies used to assess the dose- and time-dependent effects of this compound on cancer cell proliferation.[12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include wells with medium and solvent alone as negative controls.

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot cell viability against this compound concentration to determine the IC50 value.

Antimicrobial Applications

Application Note:

This compound is a broad-spectrum antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5] Its primary mechanism of action is the disruption of the microbial cell membrane.[4][5] The amphiphilic nature of this compound allows its fatty acid tail to insert into the lipid bilayer of the cell membrane, while the peptide headgroup interacts with the membrane surface.[13][14] This insertion disrupts membrane integrity, leading to the formation of pores or ion channels.[15] The resulting increase in membrane permeability causes leakage of essential intracellular components, dissipation of the membrane potential, and ultimately, cell lysis and death.[4][15]

Quantitative Data: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | (General) | 12 - 50 | - | - | [15] |

| Staphylococcus aureus | ATCC 25923 | 512 | 1024 | - | [16] |

| Staphylococcus aureus | Clinical MRSA | 512 - 1024 | 1024 - 2048 | - | [16] |

| Staphylococcus aureus | - | - | - | 10.5 (at 250 mg/L) | [17] |

| Shigella dysenteriae | - | - | - | 13.0 (at 250 mg/L) | [17] |

| Clostridium perfringens | - | - | - | Significant (at 250 µg/mL) | [18] |

| Pseudomonas aeruginosa | - | - | - | Complete inhibition | [13] |

Visualizations: Antimicrobial Mechanism

Caption: Mechanism of this compound-induced bacterial cell death.

Experimental Protocols:

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution This protocol is a standard method for assessing the lowest concentration of an antimicrobial agent that inhibits visible growth.[16]

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

-

This compound Preparation: Prepare a stock solution of this compound. Perform a two-fold serial dilution of this compound in the broth directly in the 96-well plate over a desired concentration range (e.g., 4 to 2048 µg/mL).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: Agar Well Diffusion Assay This method is used to qualitatively assess the antimicrobial activity of a substance.[19][20]

-

Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar).

-

Inoculum Spreading: Spread a standardized suspension of the test microorganism (adjusted to 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile swab.

-

Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a fixed volume (e.g., 100 µL) of the this compound solution at different concentrations into each well. Use a negative control (solvent) and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Antiviral Applications

Application Note:

This compound demonstrates potent antiviral activity, particularly against enveloped viruses such as Herpes Simplex Virus (HSV), Simian Immunodeficiency Virus (SIV), Porcine Epidemic Diarrhea Virus (PEDV), and SARS-CoV-2.[13][21][22][23] Its mechanism is primarily physical, targeting the viral lipid envelope.[21] this compound inserts into the viral membrane, disrupting its integrity and, in some cases, causing the complete disintegration of the envelope.[13]

A key mechanism is the inhibition of membrane fusion, a critical step for enveloped viruses to enter host cells.[22][24][25] By inserting into the viral envelope, this compound alters the membrane's physical properties, hindering the formation of the negative curvature required for the fusion of viral and cellular membranes.[22][24] This action effectively blocks viral entry without causing significant cytotoxicity at therapeutic concentrations.[24] This lipid-targeting mechanism makes the development of viral resistance less likely.[22]

Quantitative Data: Antiviral Activity of this compound

| Virus | Effective Concentration | Effect | Reference |

| Enveloped Viruses (general) | 25 µM | Active in medium with 5% fetal calf serum | [21] |

| HSV-1, SIV, VSV | 80 µM | >4.4 log10 reduction in viral titer | [21] |

| PEDV, TGEV | 15 - 50 µg/mL | Suppression of viral proliferation | [24] |

| TGEV | 0.002 mg/mL (2 µg/mL) | Significant reduction in viral load | [26] |

| SARS-CoV-2 | 1 µg/µL (1000 µg/mL) | Inhibition of viral amplification | [23] |

Visualizations: Antiviral Mechanism

Caption: this compound inhibits viral entry by blocking membrane fusion.

Experimental Protocols:

Protocol 4: Plaque Reduction Assay This assay quantifies the ability of a compound to inhibit viral infection.[26]

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, ST cells for TGEV) in 6-well plates and grow until they form a confluent monolayer.

-

Virus-Surfactin Incubation (Direct Inactivation): Prepare a known titer of the virus stock (e.g., 100 Plaque Forming Units, PFU). Mix the virus with various concentrations of this compound and incubate for 1-2 hours at 37°C. A virus-only control should be prepared in parallel.

-

Infection: Wash the cell monolayers with PBS. Add the virus-surfactin mixtures (and the virus-only control) to the wells and incubate for 1-1.5 hours at 37°C to allow for viral adsorption.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.5% carboxymethylcellulose or agar in culture medium) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.

-

Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a crystal violet solution. Plaques will appear as clear zones against the stained cell monolayer.

-

Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control to determine the antiviral activity of this compound.

Immunomodulatory and Other Applications

Application Note:

Beyond its direct cytotoxic effects, this compound also functions as an immunomodulatory agent. It can enhance both cellular and humoral immune responses.[7][27] Studies in animal models show that this compound administration can improve immune organ indices, augment the phagocytic function of macrophages, and boost the proliferative response of lymphocytes.[27][28]

In the context of gut health, this compound enhances the intestinal barrier function by increasing the height of intestinal villi, promoting mucin secretion, and upregulating the expression of tight junction proteins like claudin-1 and occludin.[27][29] This strengthens the physical barrier against pathogens and can modulate the gut microbiota.[27]

Furthermore, the amphiphilic nature of this compound makes it an excellent candidate for use in drug delivery systems. It can be incorporated into various nano-formulations, such as liposomes, micelles, and nanoparticles, to improve the solubility, stability, and delivery of therapeutic agents.[1][3]

References

- 1. Anticancer Activities of this compound and Potential Application of Nanotechnology Assisted this compound Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. A mini-review: mechanism of antimicrobial action and application of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound? Exploring Its Mechanism of Action and Benefits | Engormix [en.engormix.com]

- 6. This compound from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]

- 7. Immunomodulatory Role of Microbial Surfactants, with Special Emphasis on Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces apoptosis and G(2)/M arrest in human breast cancer MCF-7 cells through cell cycle factor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. [Effects of this compound on proliferation, apoptosis and cytoskeleton in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical structure, properties and potential applications of this compound, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Antibacterial Activity of this compound and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Purification and characterization of antibacterial this compound isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Mechanism of inactivation of enveloped viruses by the biosurfactant this compound from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. mdpi.com [mdpi.com]

- 24. This compound Inhibits Membrane Fusion during Invasion of Epithelial Cells by Enveloped Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. longdom.org [longdom.org]

- 26. portlandpress.com [portlandpress.com]

- 27. journals.asm.org [journals.asm.org]

- 28. from-bacillus-subtilis-enhances-immune-response-and-contributes-to-the-maintenance-of-intestinal-microbial-homeostasis - Ask this paper | Bohrium [bohrium.com]

- 29. This compound from Bacillus subtilis enhances immune response and contributes to the maintenance of intestinal microbial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Surfactin as a Biocontrol Agent in Agriculture

Introduction

Surfactin is a powerful cyclic lipopeptide biosurfactant produced by various strains of Bacillus, notably Bacillus subtilis and Bacillus velezensis.[1][2] It has garnered significant attention in sustainable agriculture for its potent antimicrobial properties and its ability to elicit plant defense mechanisms, presenting an eco-friendly alternative to conventional chemical pesticides.[3][4] this compound's utility stems from a dual mode of action: direct antagonism against a wide range of plant pathogens and indirect action by stimulating the plant's innate immune system, known as Induced Systemic Resistance (ISR).[5][6] Furthermore, it plays a crucial role in the colonization of plant roots by its producing bacteria, which is essential for effective biocontrol.[7][8] These application notes provide an overview of this compound's efficacy and detailed protocols for its production, evaluation, and application in a research setting.

Section 1: Mechanism of Action

This compound's efficacy as a biocontrol agent is attributed to two primary mechanisms:

-

Direct Antagonism: this compound interacts with the plasma membranes of pathogenic microorganisms.[9] Its amphiphilic nature allows it to insert into the lipid bilayer, causing membrane disruption, pore formation, and ultimately leading to osmotic imbalance and cell death.[7] This direct antimicrobial activity has been demonstrated against various fungal and bacterial plant pathogens.[2][9] Beyond direct lysis, this compound can also interfere with key developmental processes of pathogens, such as inhibiting biofilm formation.[6]

-

Induced Systemic Resistance (ISR): this compound is a potent elicitor of the plant's immune system.[5][10] Unlike typical elicitors that bind to protein receptors, this compound is perceived through its interaction with the lipid fraction of the plant's plasma membrane.[6][11] This perception triggers a signaling cascade within the plant, often involving jasmonate and salicylic acid pathways, leading to a systemic state of heightened defense.[10] This "priming" effect prepares the plant for a faster and stronger response to subsequent pathogen attacks, reducing disease severity.[5]

Section 2: Quantitative Efficacy Data

The following tables summarize the reported efficacy of this compound against various phytopathogens from in vitro and in vivo studies. It is important to note that efficacy can be concentration-dependent; some studies show that high concentrations (e.g., >70 µg/mL) can lead to micelle formation, reducing the bioavailability and effectiveness of the compound.[1]

Table 1: In Vitro Antifungal Activity of this compound

| Target Pathogen | Mycelial Growth Inhibition (%) | Reference |

|---|---|---|

| Monilinia polystroma | 88.39% | [12][13] |

| Monilinia fructigena | 67.40% | [12][13] |

| Monilinia laxa | 49.56% | [12][13] |

| Aspergillus sp. | 33.02% |[12][13] |

Table 2: In Vivo Biocontrol Efficacy of this compound on Postharvest Diseases

| Crop | Target Pathogen | Efficacy Measurement | Result | Reference |

|---|---|---|---|---|

| Apple | Monilinia laxa | Reduction in fungal growth | 67.53% | [12][13] |

| Apple | Monilinia laxa | Decrease in disease severity | 65.71% | [12][13] |

| Strawberry | Aspergillus sp. | Decrease in disease severity (15 days at 4°C) | 80.00% | [12][13] |

| Strawberry | N/A | Increase in fruit firmness | Up to 30% |[12][13] |

Section 3: Experimental Protocols

This section provides detailed methodologies for the production of this compound and the evaluation of its biocontrol activity.

Protocol 1: Production and Extraction of this compound from Bacillus subtilis

This protocol outlines the steps for culturing B. subtilis and extracting crude this compound.

Materials:

-

Landy medium or other suitable production medium[14]

-

Shaker incubator

-

Centrifuge and tubes

-

6N HCl

-

Chloroform:Methanol (2:1, v/v) solvent

-

Rotary evaporator

Procedure:

-

Inoculum Preparation: Prepare a seed culture by inoculating a loopful of B. subtilis from a fresh agar plate into a flask containing nutrient broth or the chosen production medium. Incubate at 30°C with shaking (220 rpm) for 24-36 hours.[14][15]

-

Fermentation: Inoculate the production medium with the seed culture (e.g., 2% v/v). Incubate at 30-37°C with vigorous shaking (220-250 rpm) for 48-72 hours.[14][15]

-

Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes to pellet the bacterial cells. Collect the cell-free supernatant.

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 using 6N HCl. This will cause the acidic lipopeptide (this compound) to precipitate. Store at 4°C overnight to allow for complete precipitation.

-

Harvesting the Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes. Discard the new supernatant and collect the precipitate.

-

Solvent Extraction: Resuspend the precipitate in a chloroform:methanol (2:1) solution to dissolve the this compound. Vortex thoroughly.

-

Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain the crude this compound extract, which will appear as an off-white amorphous residue.[15]

-

Quantification (Optional): The concentration and purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC).[14]

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay evaluates the direct inhibitory effect of this compound on the growth of a fungal pathogen.

Materials:

-

Potato Dextrose Agar (PDA)

-

Purified this compound or crude extract

-

Fungal pathogen culture (e.g., Monilinia laxa, Aspergillus sp.)[13]

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Ethanol or other suitable solvent for this compound

Procedure:

-

Prepare this compound-Amended Media: Autoclave PDA and cool to 50-55°C. Add this compound (dissolved in a minimal amount of solvent) to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Pour plates and allow them to solidify. A control plate should be prepared with the solvent only.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

-

Incubation: Place the mycelial plug, mycelium-side down, in the center of both the control and this compound-amended PDA plates.

-

Data Collection: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 3-7 days, or until the mycelium in the control plate reaches the edge. Measure the diameter of the fungal colony in two perpendicular directions for all plates.

-